molecular formula C8H14ClNO2 B6185972 7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride CAS No. 2624138-98-1

7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No. B6185972
CAS RN: 2624138-98-1
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride (7-AOBN-9-one HCl) is a bicyclic heterocyclic compound with a unique structure. It is a member of the oxabicyclo[3.3.1]nonan-9-one family of compounds and is used as a starting material in organic synthesis. 7-AOBN-9-one HCl is a versatile compound and has been used in a variety of scientific research applications.

Scientific Research Applications

7-AOBN-9-one HCl has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 5-amino-3-oxabicyclo[3.3.1]nonan-9-one, which has been used in the synthesis of novel antibiotics. 7-AOBN-9-one HCl has also been used in the synthesis of various other compounds, such as amino acids, peptides, and nucleosides. Additionally, 7-AOBN-9-one HCl has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs.

Mechanism of Action

7-AOBN-9-one HCl is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Studies have shown that 7-AOBN-9-one HCl binds to the active sites of enzymes and blocks the enzymes from catalyzing the reaction. This prevents the drug or compound from being metabolized and increases its bioavailability.
Biochemical and Physiological Effects
7-AOBN-9-one HCl has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 7-AOBN-9-one HCl can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 7-AOBN-9-one HCl has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

7-AOBN-9-one HCl has several advantages and limitations when used in lab experiments. One advantage is that it is a versatile compound, which allows for the synthesis of a variety of other compounds. Additionally, 7-AOBN-9-one HCl is relatively inexpensive and easy to obtain. One limitation is that 7-AOBN-9-one HCl may not be suitable for use in certain types of experiments, such as those involving the study of enzyme-catalyzed reactions.

Future Directions

The potential future directions for 7-AOBN-9-one HCl are numerous. One potential direction is the development of new drugs and compounds using 7-AOBN-9-one HCl as a starting material. Additionally, 7-AOBN-9-one HCl could be further studied to better understand its biochemical and physiological effects. Finally, 7-AOBN-9-one HCl could be used in the development of new enzyme-catalyzed reactions.

Synthesis Methods

7-AOBN-9-one HCl is produced through a multi-step synthesis process. The first step involves the reaction of 3-chloro-6-methyl-2-pyrone with 2-amino-7-methyl-1,3-dioxane in the presence of an acid catalyst. This reaction results in the formation of a bicyclic heterocycle, 7-AOBN-9-one. The second step involves the conversion of the bicyclic heterocycle to the hydrochloride salt by the addition of hydrochloric acid. This two-step synthesis method is simple, efficient, and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride involves the conversion of a cyclic ketone to an oxime, followed by reduction to the corresponding amine, and subsequent cyclization to form the desired compound.", "Starting Materials": [ "Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate to form the corresponding oxime.", "The oxime is then reduced to the corresponding amine using sodium borohydride in water.", "The amine is then cyclized using ammonium chloride and sodium hydroxide to form the desired compound.", "The product is then isolated as the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2624138-98-1

Product Name

7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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